6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
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Overview
Description
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the trifluoromethylphenyl moiety into the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the halogenated phenyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated phenyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
- 6,7-Dichloro-4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
- 6,7-Dichloro-4-(4-methylphenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Uniqueness
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
6,7-dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2F4N2O/c22-17-9-15-16(10-18(17)23)20(30)29(14-7-3-12(4-8-14)21(25,26)27)28-19(15)11-1-5-13(24)6-2-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZEMCSTZCLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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